(2-Chloropyridin-4-YL)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloropyridin-4-YL)methanesulfonyl chloride is a chemical compound with the molecular formula C6H5Cl2NO2S and a molecular weight of 226.08 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both chlorine and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyridin-4-YL)methanesulfonyl chloride typically involves the chlorination of pyridine derivatives followed by sulfonylation. One common method includes the reaction of 2-chloropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2-Chloropyridin-4-YL)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Sulfonylation: The sulfonyl chloride group can react with nucleophiles to form sulfonamides, sulfonates, and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Sulfonylation: Reagents include amines, alcohols, and thiols. The reactions are often conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Thioethers: Formed by the reaction with thiols.
Scientific Research Applications
(2-Chloropyridin-4-YL)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonates.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, including enzyme inhibitors and antimicrobial agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Chloropyridin-4-YL)methanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate, or thioether products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
(4-Chloropyridin-2-yl)methanesulfonyl chloride: Similar structure but with the chlorine atom at a different position on the pyridine ring.
(2-Chloropyridin-4-yl)methanamine hydrochloride: Contains an amine group instead of a sulfonyl chloride group.
4-Acetyl-2-chloropyridine: Contains an acetyl group instead of a sulfonyl chloride group.
Uniqueness
(2-Chloropyridin-4-YL)methanesulfonyl chloride is unique due to its combination of a chlorine atom and a sulfonyl chloride group on the pyridine ring. This combination imparts distinct reactivity and makes it a valuable reagent in organic synthesis and various scientific research applications.
Properties
CAS No. |
1062069-19-5 |
---|---|
Molecular Formula |
C6H5Cl2NO2S |
Molecular Weight |
226.08 g/mol |
IUPAC Name |
(2-chloropyridin-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H5Cl2NO2S/c7-6-3-5(1-2-9-6)4-12(8,10)11/h1-3H,4H2 |
InChI Key |
SUPWQZXSOVSBFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CS(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.